molecular formula C7H7Cl2N B030944 2,6-Dichloro-3-methylaniline CAS No. 64063-37-2

2,6-Dichloro-3-methylaniline

Cat. No. B030944
CAS RN: 64063-37-2
M. Wt: 176.04 g/mol
InChI Key: AYVZXDFCFQSWJD-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylaniline is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of experimental products and its potential commercial applications. The compound is characterized by the presence of chlorine and methyl groups on an aniline ring, which significantly influence its physical, chemical, and spectroscopic properties.

Synthesis Analysis

The synthesis of 2,6-dichloro-3-methylaniline has been improved through the development of new processes that yield the product in higher quantities than previously reported. One such process, which also applies to the synthesis of methyl 6-chloroanthranilate, involves the use of 2,6-dichloro-3-methylaniline-Ph-UL-14C as a key intermediate . Additionally, the synthesis of related compounds, such as 2,6-diiodo-4-methylaniline, has been explored, with optimized conditions yielding a 75% product yield, indicating the potential for efficient and cost-effective production methods .

Molecular Structure Analysis

The molecular structure of 2,6-dichloro-3-methylaniline and related compounds has been extensively studied using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been employed to analyze the vibrational modes of the compounds, with experimental data being in good agreement with theoretical calculations from ab initio HF and DFT methods . The influence of substituents like chlorine and methyl groups on the vibrational modes has been investigated, providing insight into the molecular interactions present in these compounds .

Chemical Reactions Analysis

The reactivity of dihalogenated anilines, including those similar to 2,6-dichloro-3-methylaniline, has been explored in the context of polymer synthesis. Polymers derived from dihaloanilines have been synthesized using various oxidizing agents and characterized by their electrical properties. These studies have shown that the choice of oxidant can lead to polymers with different redox states, some of which exhibit semiconducting properties and solubility in common solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-3-methylaniline are influenced by its molecular structure. The presence of halogen atoms contributes to the formation of intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions within crystal structures . These interactions can affect the compound's melting point, solubility, and overall stability. Additionally, the electrical properties of polymers derived from related dihaloanilines suggest that the compound's derivatives could have applications in the field of conductive materials .

Scientific Research Applications

Synthesis of Novel Compounds

2,6-Dichloro-3-methylaniline serves as a precursor in the synthesis of novel compounds. It has been utilized in the creation of oxime derivatives, demonstrating significant antioxidant and antiradical activities. These compounds exhibit potential as antioxidants to mitigate oxidative stress conditions (Topçu et al., 2021). Additionally, this chemical has been used in synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which show promise as competitive inhibitors of bacterial DNA polymerase IIIC and exhibit potent antibacterial activity against Gram-positive organisms (Zhi et al., 2005).

Spectroscopic and Structural Analysis

2,6-Dichloro-3-methylaniline has been a subject of spectroscopic and structural analysis. Studies involving Fourier transform infrared (FTIR) and FT-Raman spectra have been conducted to understand the molecular structure and vibrational modes of the compounds derived from it. Such analyses provide insights into the interactions of NH-π and the influence of bulky chlorine and methyl groups on the vibrational modes of amino groups in these molecules (Arjunan & Mohan, 2009).

Environmental Impact Assessment

Research involving 2,6-Dichloro-3-methylaniline also includes the evaluation of its degradation products in environmental samples. Studies have assessed its contribution to the mutagenic activity in water samples, highlighting the importance of understanding the environmental fate and impact of such compounds (de Oliveira et al., 2009).

Safety And Hazards

2,6-Dichloro-3-methylaniline can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,6-dichloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZXDFCFQSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044710
Record name 2,6-Dichloro-3-methylaniline
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methylaniline

CAS RN

64063-37-2
Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-Dichloro-3-methylaniline
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Record name Benzenamine, 2,6-dichloro-3-methyl-
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Record name 2,6-Dichloro-3-methylaniline
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Record name 2,6-dichloro-m-toluidine
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Record name 2,6-DICHLORO-3-METHYLANILINE
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Synthesis routes and methods I

Procedure details

N-(2,6-Dichloro-3-methylphenyl)acetamide (22 g) was suspended in HCl (5.0 N, 100 mL), H2O (300 mL) and propanol (or AcOH, 20-50 mL). The mixture was refluxed for several hr after which the solution was cooled, chloride (3×200 mL). The organic extractions were combined, washed with water, dried over MgSP4, and concentrated to give 16 g of product as a low melting solid (m.p. 36°-38° C.). 1H NMR (CCl4) δ6.97 (d, 9.0), 6.46 (d, 9.0 Hz, 1H), 2.28 (s, 3H, CH3)
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

9.1 g (0.05 mol) of 5-amino-3-chlorosulfonyl-1,2,4-triazole (83.7% purity) are added in portions under argon over 1 hour to a melt of 22 g (0.125 mol) of 2,6-dichloro-3-methylaniline heated to 120° C. and stirred, and the suspension is stirred for 90 minutes at this temperature. After a similar work-up to example 1, 14.8 g (99.0% purity) of 2,6-dichloro-3-methylaniline and 13.5 g (90.8% purity) of 5-amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide are obtained. The theoretical yield is found to be 90.9%, and based on unrecovered aniline the yield is 98.1% of theory.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4.4 g (0.025 mol) of 2,6-dichloro-3-methylaniline are heated to 110° C., 1.8 g (0.01 mol) of 5-amino-3-chlorosulfonyl-1,2,4-triazole are added under argon and the suspension is stirred for 90 minutes at this temperature. After work-up similar to example 1, 3.1 g (99.4% purity) of 2,6-dichloro-3-methylaniline and 1.81 g (95.3% purity) of 5-amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide are obtained. The theoretical yield is found to be 56.2%, and based on unrecovered aniline the yield is 76.1% of the theory.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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